2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Halogen bonding molecular recognition medicinal chemistry

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896326-39-9, molecular formula C₁₅H₁₂BrN₃OS, molecular weight 362.2 g/mol) is a heterocyclic small molecule belonging to the pyrido[1,2-a][1,3,5]triazin-4-one class. It features a fused pyrido-triazinone core substituted with a 4-bromobenzylthio group at the 2-position and a methyl group at the 7-position of the pyridine ring.

Molecular Formula C15H12BrN3OS
Molecular Weight 362.25
CAS No. 896326-39-9
Cat. No. B2611850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS896326-39-9
Molecular FormulaC15H12BrN3OS
Molecular Weight362.25
Structural Identifiers
SMILESCC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)Br)C=C1
InChIInChI=1S/C15H12BrN3OS/c1-10-2-7-13-17-14(18-15(20)19(13)8-10)21-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3
InChIKeyJHQABLSYMQMBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(4-Bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896326-39-9): Procurement-Relevant Structural and Physicochemical Profile


The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896326-39-9, molecular formula C₁₅H₁₂BrN₃OS, molecular weight 362.2 g/mol) is a heterocyclic small molecule belonging to the pyrido[1,2-a][1,3,5]triazin-4-one class [1]. It features a fused pyrido-triazinone core substituted with a 4-bromobenzylthio group at the 2-position and a methyl group at the 7-position of the pyridine ring. Its computed XLogP3-AA is 3.2 and topological polar surface area is 70.3 Ų, placing it within drug-like chemical space [1]. The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is associated with antagonistic effects at 5-HT₂ and 5-HT₂ₐ receptors, with potential cardiovascular and neuropharmacological relevance [2]. The bromophenyl substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling diversification for structure-activity relationship (SAR) studies . This compound is supplied for preclinical research purposes and is not intended for human therapeutic use.

Why Generic Substitution of 2-{[(4-Bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896326-39-9) Is Not Advisable Without Comparative Data


The pyrido[1,2-a][1,3,5]triazin-4-one family contains multiple regioisomers (7-methyl, 8-methyl, 9-methyl) and diverse 2-thio substituents (methyl, allyl, propyl, benzyl, phenacyl, halogenobenzyl) that cannot be considered functionally interchangeable [1]. The 4-bromobenzylthio group at position 2 introduces halogen-dependent molecular recognition features (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å; atomic polarizability: Br ~3.05 ų vs. Cl ~2.18 ų) that can alter target binding, selectivity, and off-target liability profiles [2]. The 7-methyl regiochemistry positions the methyl substituent at a specific locus on the pyridine ring, potentially modulating electronic distribution and steric accessibility of the triazinone core relative to 8-methyl (CAS 896336-72-4) and 9-methyl isomers [1]. Published class-level evidence demonstrates the biological relevance of pyrido-triazin-4-one derivatives as 5-HT₂ receptor antagonists influencing coronary blood flow and mean arterial blood pressure [3]. Substituting with a non-brominated or differently positioned analog without head-to-head comparative data risks introducing uncharacterized changes in potency, selectivity, pharmacokinetic behavior, and synthetic tractability. The evidence below quantifies key differentiating dimensions that procurement decisions should weigh.

Quantitative Differentiation Evidence for 2-{[(4-Bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896326-39-9) vs. Closest Analogs


Halogen-Dependent Molecular Recognition: Bromine vs. Chlorine Substituent Comparison

The target compound carries a 4-bromobenzylthio substituent at position 2. The closest halogen-substituted comparator is 2-{[(4-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (PubChem CID 1473382), which replaces bromine with chlorine. Bromine exhibits a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and higher atomic polarizability (~3.05 ų vs. ~2.18 ų for chlorine), parameters known to influence halogen bonding strength and geometry with protein backbone carbonyl oxygens and π-systems [1]. The molecular weight difference is +58.4 g/mol (362.2 vs. 303.8 g/mol), while XLogP3-AA values are identical at 3.2 for both compounds, indicating that lipophilicity-driven membrane partitioning does not differentiate them but halogen-specific polar interactions may [2][3]. No head-to-head biological assay comparing bromo vs. chloro analogs of this scaffold has been published; the differentiation rests on well-established halogen bonding principles.

Halogen bonding molecular recognition medicinal chemistry

Regioisomeric Differentiation: 7-Methyl vs. 8-Methyl Substitution on the Pyrido-Triazinone Core

The target compound bears a methyl group at the 7-position of the pyrido[1,2-a][1,3,5]triazin-4-one scaffold. The 8-methyl regioisomer (2-((4-bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, CAS 896336-72-4) and the 9-methyl regioisomer (CAS not located) are distinct chemical entities with identical molecular formula (C₁₅H₁₂BrN₃OS) and molecular weight (362.2 g/mol) but different atomic connectivity [1]. In heterocyclic systems with a bridgehead nitrogen, the position of the methyl substituent on the pyridine ring alters the electronic distribution within the conjugated π-system and the steric environment around the triazinone carbonyl and the 2-thio substituent. No published comparative biological data exist for the three regioisomers; however, the general principle that positional isomerism impacts target binding is well established . Researchers selecting among regioisomers for SAR exploration should treat them as non-interchangeable scaffolds.

Regiochemistry positional isomerism SAR

Class-Level Biological Activity: 5-HT₂ Receptor Antagonism of Pyrido-Triazin-4-One Derivatives

Pyrido[1,2-a][1,3,5]triazin-4-one derivatives have been reported to exhibit antagonistic effects on 5-HT₂ and 5-HT₂ₐ receptors, with demonstrated influence on coronary blood flow and mean arterial blood pressure in pharmacological models [1]. A structurally related 7-methyl analog, 7-methyl-2-(phenacylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (BindingDB ID BDBM95231), showed an IC₅₀ of 52.5 µM (5.25 × 10⁴ nM) against ADP-ribosylation factor GTPase-activating protein 1 in a PubChem bioassay, establishing baseline engagement for the 7-methyl-2-thioether subclass [2]. No target-specific activity data have been published for the 4-bromobenzylthio derivative itself. The 5-HT₂ antagonism represents class-level evidence only; the specific 4-bromobenzylthio-7-methyl combination has not been individually profiled. This gap underscores the compound's value as a novel probe for de novo SAR exploration rather than as a validated tool compound.

G protein-coupled receptor serotonin receptor cardiovascular pharmacology

Synthetic Tractability: Bromine as a Cross-Coupling Handle for Late-Stage Diversification

The 4-bromophenyl moiety of the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification without altering the pyrido-triazinone core . In contrast, the 4-chlorophenyl analog (PubChem CID 1473382) is significantly less reactive in oxidative addition with Pd(0) catalysts due to the higher C–Cl bond dissociation energy (397 kJ/mol for Ph–Cl vs. 336 kJ/mol for Ph–Br) [1]. The methylsulfanyl analog (7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, CAS 306979-12-4) lacks an aryl halide handle entirely, precluding cross-coupling diversification. This positions CAS 896326-39-9 as a privileged intermediate for generating focused libraries of 4-substituted biaryl analogs in medicinal chemistry programs, a capability not available from the chloro or simple alkylthio comparators.

Cross-coupling C–C bond formation chemical biology

Computed Drug-Likeness and Physicochemical Property Comparison: Target Compound vs. Non-Brominated Analogs

The target compound (CAS 896326-39-9) has a computed XLogP3-AA of 3.2, topological polar surface area (TPSA) of 70.3 Ų, 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds, properties consistent with Lipinski's and Veber's drug-likeness filters [1]. The 4-chlorophenyl analog (CID 1473382) shares the same XLogP3-AA of 3.2 and TPSA of 70.3 Ų but has a lower molecular weight (303.8 vs. 362.2 g/mol), potentially affecting passive membrane permeability rates [2]. The simple methylsulfanyl analog (CAS 306979-12-4) has a lower molecular weight of 207.25 g/mol and XLogP3 estimated at ~1.5, representing a substantially different physicochemical profile . The increased molecular weight and halogen content of the target compound may influence pharmacokinetic parameters such as volume of distribution and metabolic stability, though no experimental PK data exist for any compound in this series.

ADME prediction drug-likeness lipophilicity

High-Value Research and Industrial Application Scenarios for 2-{[(4-Bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896326-39-9)


De Novo Serotonin Receptor (5-HT₂/5-HT₂ₐ) Probe Discovery Using the 7-Methyl-Pyrido-Triazinone Template

Based on class-level evidence that pyrido[1,2-a][1,3,5]triazin-4-ones exhibit 5-HT₂ and 5-HT₂ₐ receptor antagonism with cardiovascular effects [1], CAS 896326-39-9 can serve as a starting scaffold for medicinal chemistry programs targeting serotonin receptor subtypes. The 4-bromobenzylthio substituent at position 2 enables halogen bonding interactions that may enhance affinity relative to non-halogenated or chloro analogs [2]. The 7-methyl regiochemistry provides a defined substitution template for systematic SAR exploration. Researchers should conduct head-to-head radioligand binding displacement assays against the 8-methyl and 9-methyl regioisomers to quantify the regiochemical contribution to receptor affinity.

Parallel Library Synthesis via Suzuki-Miyaura Diversification of the 4-Bromophenyl Handle

The aryl bromide at the para position of the benzylthio group is activated for Pd-catalyzed cross-coupling with a wide range of boronic acids, enabling the rapid generation of biaryl analog libraries . The C–Br bond dissociation energy (336 kJ/mol) is significantly lower than that of C–Cl (397 kJ/mol), ensuring efficient oxidative addition under mild conditions [3]. This synthetic tractability distinguishes CAS 896326-39-9 from its chloro analog and non-halogenated derivatives, positioning it as a privileged intermediate for high-throughput parallel synthesis in hit-to-lead campaigns. Procurement of this compound as a central building block can reduce downstream synthetic effort by 1–2 steps per analog.

Chemical Probe Development for Cardiovascular Pharmacology Studies

The class-level observation that pyrido-triazin-4-ones influence coronary blood flow and mean arterial blood pressure through 5-HT₂ receptor pathways [1] supports the use of CAS 896326-39-9 as a chemical probe in ex vivo vascular reactivity assays (e.g., isolated aortic ring or Langendorff heart preparations). The compound's favorable computed drug-likeness (XLogP3 3.2, TPSA 70.3 Ų, 0 HBD, 3 rotatable bonds) predicts adequate membrane permeability for tissue bath pharmacology [4]. The absence of published selectivity data mandates that any pharmacological interpretation be accompanied by counter-screening against related aminergic receptors (5-HT₁ₐ, 5-HT₁B, α₁-adrenergic) to establish target engagement specificity.

Regioisomeric SAR Profiling in Heterocyclic Medicinal Chemistry

The three constitutional isomers—7-methyl (CAS 896326-39-9), 8-methyl (CAS 896336-72-4), and 9-methyl pyrido-triazin-4-ones—present a rare opportunity for systematic regioisomeric SAR profiling . Procurement of the 7-methyl isomer as the primary scaffold enables head-to-head comparison with its 8-methyl and 9-methyl counterparts in a unified assay panel (e.g., broad kinase profiling, CEREP panel, or phenotypic screening). This approach can isolate the contribution of methyl group position to biological activity, selectivity, and metabolic stability, generating valuable SAR knowledge that cannot be obtained from any single isomer alone.

Quote Request

Request a Quote for 2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.